

Comparative Activity of Erythratine and Other Erythrina Alkaloids: A Guide for Researchers

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Compound of Interest

Compound Name: Erythratine

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For researchers, scientists, and drug development professionals, understanding the nuanced differences in the pharmacological activity of Erythrina alkaloids is crucial for targeted therapeutic development. This guide provides a comparative analysis of erythratine and other prominent Erythrina alkaloids, with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs), key targets in the central nervous system.

While qualitative reports suggest that erythratine exhibits activity at the neuromuscular junction, indicating a potential interaction with nAChRs, specific quantitative data such as IC₅₀ or K_i values are not readily available in the current body of scientific literature. However, extensive research has been conducted on other alkaloids from the Erythrina genus, revealing their potent and often selective antagonism of various nAChR subtypes.

Quantitative Comparison of Erythrina Alkaloid Activity at Nicotinic Acetylcholine Receptors

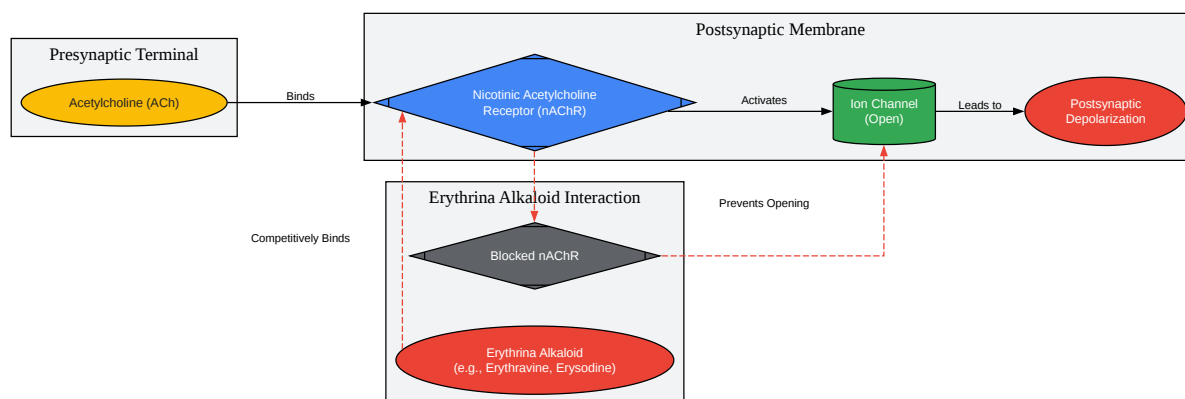
The following table summarizes the inhibitory activity (IC₅₀ and K_i values) of several well-characterized Erythrina alkaloids on different nAChR subtypes. This data highlights the varying potencies and selectivities of these compounds.

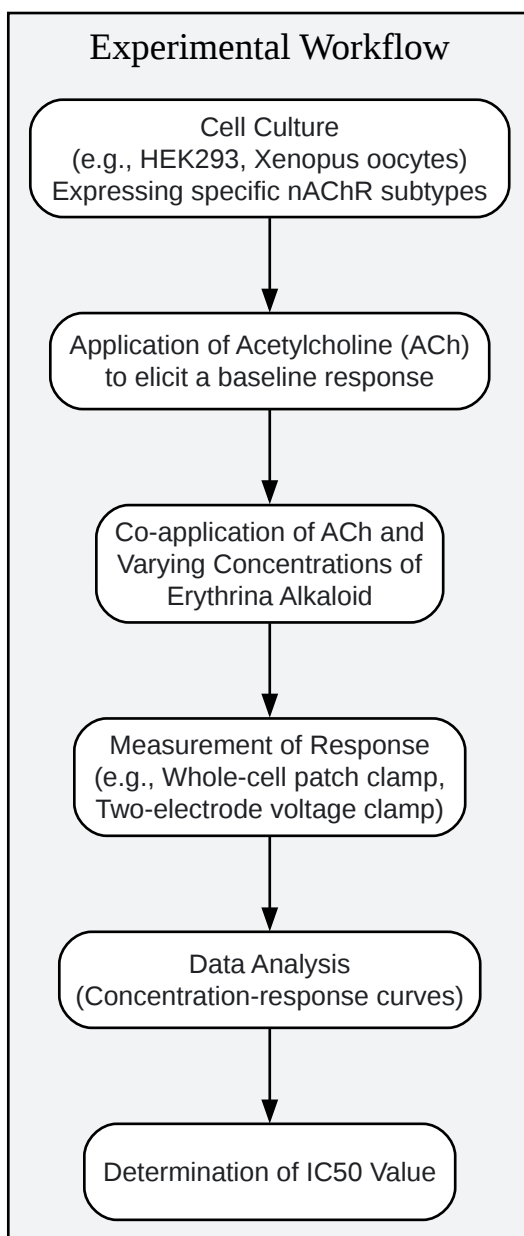
Alkaloid	Receptor Subtype	Activity (IC50/Ki)	Reference
(+)-Erythravine	$\alpha 4\beta 2$	IC50: 13 nM	[1][2][3][4]
$\alpha 7$	IC50: 6 μ M	[1][2][3][4]	
(+)-11 α -Hydroxyerythravine	$\alpha 4\beta 2$	IC50: 4 nM	[1][2][3][4]
$\alpha 7$	IC50: 5 μ M	[1][2][3][4]	
Erysodine	$\alpha 4\beta 2$	Ki: ~50 nM	[4]
Erysotrine	$\alpha 4\beta 2$	IC50: 0.37 μ M	[1]
$\alpha 7$	IC50: 17 μ M	[1]	
Dihydro- β -erythroidine (DH β E)	$\alpha 4\beta 2$	IC50: 0.10 \pm 0.01 μ M	[5]
$\alpha 3\beta 4$	IC50: 26 \pm 2 μ M	[5]	
$\alpha 7$	IC50: 8 \pm 1 μ M	[5]	
(+)-11 α -Hydroxyerysotrine	$\alpha 3$, $\alpha 7$, $\alpha 4\beta 2$	Lowest inhibition compared to (+)-erythravine and (+)-11 α -hydroxyerythravine	[1][2][4]
Erythratine	-	No quantitative data available	-

Note: The $\alpha 7$ notation indicates native $\alpha 7$ -like receptors in cultured hippocampal neurons.*

Signaling Pathways and Experimental Workflow

The primary mechanism of action for many Erythrina alkaloids involves the competitive antagonism of nAChRs. These receptors are ligand-gated ion channels that play a critical role in synaptic transmission.





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